6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

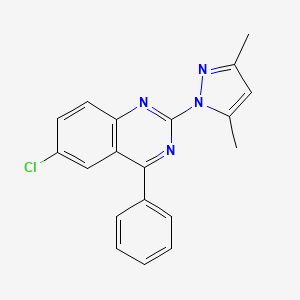

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline is a synthetic quinazoline derivative characterized by a bicyclic aromatic core. Quinazolines are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities . The compound’s structure features:

- A chlorine atom at position 6, which enhances electron-withdrawing effects and influences reactivity.

- A phenyl group at position 4, providing hydrophobic interactions critical for target binding.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or cancer-related pathways.

Properties

IUPAC Name |

6-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4/c1-12-10-13(2)24(23-12)19-21-17-9-8-15(20)11-16(17)18(22-19)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWKIHGQHSYUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or orthoesters.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Substitution with Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using pyrazole derivatives.

Phenyl Substitution: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and pyrazolyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Quinazoline Derivatives

Key Observations:

B(EP), which may confer higher electrophilicity and instability .

Core Modifications: The quinazolinone core in z8 (with a ketone oxygen at position 4) increases polarity compared to the target compound’s fully aromatic quinazoline core. This difference likely impacts solubility and bioavailability .

Position 6 Chlorine :

- Chlorine at position 6 is conserved across all compared compounds, suggesting its critical role in modulating electronic properties and binding affinity.

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

Key Findings:

- The target compound’s pyrazole moiety may enhance selectivity for kinase targets due to its resemblance to ATP-binding site motifs.

- Compound z8’s phenoxy-pyridine group correlates with improved antitumor activity, likely through EGFR inhibition .

- Imp. B(EP)’s chloromethyl group raises safety concerns, as such groups are associated with genotoxicity in pharmaceutical impurities .

Biological Activity

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core with a chlorine substituent and a pyrazole moiety, which contributes to its biological activity.

Pharmacological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that similar quinazoline derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells .

2. Antiviral Properties

Research has shown that pyrazole derivatives can inhibit viral replication. Specifically, compounds with similar structural features have been tested against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), demonstrating effective inhibition at low micromolar concentrations . The mechanism often involves interference with viral replication processes.

3. Inhibition of Protein Kinases

this compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may exhibit high affinity for certain receptors involved in cell signaling pathways, affecting cellular responses.

- Enzyme Inhibition : It likely inhibits enzymes critical for cancer cell survival and proliferation, such as kinases or proteases.

Case Studies

Q & A

Basic: What synthetic routes are recommended for 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via condensation reactions between substituted pyrazole precursors and chlorinated quinazoline intermediates. Key steps include:

- Hydrazine-mediated cyclization : React 3,5-dimethylpyrazole with a chlorinated quinazoline derivative under reflux in ethanol or DMF, using potassium carbonate as a base (common in pyrazole-quinazoline couplings) .

- Yield optimization : Adjust solvent polarity (e.g., DMF for faster kinetics), temperature (80–120°C), and stoichiometric ratios (1:1.2 for limiting reagent control). Monitoring by TLC or HPLC ensures reaction completion .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate pure product .

Basic: Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular geometry, confirming the pyrazole-quinazoline linkage and chloro-phenyl substitution pattern .

- NMR spectroscopy :

- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrazole-CH3 at δ 2.1–2.4 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) and heterocyclic carbons (quinazoline C-2 at ~160 ppm) .

- FTIR : Detect functional groups (C-Cl stretch at 750–600 cm⁻¹, C=N at ~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

- Standardized assay protocols : Use identical bacterial strains (e.g., E. coli ATCC 25922) and antifungal models (e.g., C. albicans SC5314) to minimize variability .

- Dose-response curves : Compare IC₅₀ values under controlled conditions (pH, temperature, solvent concentration). For example, discrepancies in antibacterial activity may arise from differences in bacterial membrane permeability .

- Mechanistic studies : Employ fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition tests (e.g., kinase assays) to validate target engagement .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) in this compound?

Methodological Answer:

- Molecular docking : Simulate binding interactions with biological targets (e.g., DNA topoisomerase II or kinase domains) using software like AutoDock Vina. Focus on the chloro-phenyl moiety’s role in hydrophobic pocket interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data. For example, electron-withdrawing groups (e.g., -Cl) may enhance DNA-binding affinity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .

Advanced: How can the environmental fate and degradation pathways of this compound be assessed?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation by HPLC-MS. Chlorinated aromatic rings often produce hydroxylated byproducts .

- Soil/water partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Pyrazole derivatives typically have moderate hydrophobicity (log Kow ~2.5–3.5) .

- Microbial degradation : Use soil slurry reactors with Pseudomonas spp. to identify biotic transformation products (e.g., dechlorination or ring cleavage) .

Advanced: What strategies are effective for regioselective modification of the pyrazole and quinazoline moieties?

Methodological Answer:

- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions (e.g., C-4 for electrophilic substitution) .

- Cross-coupling reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the quinazoline C-4 position .

- Protecting group strategies : Temporarily block reactive sites (e.g., NH of pyrazole with Boc groups) during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.